Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the pyrazole moiety further enhances its pharmacological profile, making it a subject of interest in drug discovery.
The compound is classified under the category of 1,2,4-oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. Specifically, it features an ethyl ester functional group attached to the oxadiazole ring. The inclusion of a 4-iodo-1H-pyrazol-1-yl substituent suggests potential interactions with biological targets, particularly in the context of receptor modulation or enzyme inhibition.
The synthesis of ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, microwave-assisted synthesis has been noted for its efficiency and environmental benefits due to reduced solvent usage .
The molecular formula for ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is with a molecular weight of approximately 348.1 g/mol. The structure consists of:
The compound's canonical SMILES representation is CC(=O)N=C(N)N(C)C(C(=O)OCC)=N
which illustrates its complex connectivity and functional groups.
Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions typical for oxadiazoles:
These reactions are often facilitated by appropriate catalysts or under specific conditions (e.g., acidic or basic environments) to enhance yield and selectivity.
The mechanism by which ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate exerts its biological effects may involve:
Studies suggest that similar compounds exhibit significant affinity towards androgen receptors and can inhibit tumor growth in prostate cancer models .
Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile allows it to participate in various organic transformations.
Thermal analysis shows that the compound has a melting point range consistent with other oxadiazole derivatives, indicating good thermal stability.
Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate has potential applications in:
This compound exemplifies the intersection of organic synthesis and pharmacology, highlighting the importance of structural diversity in drug development efforts.
The construction of the 1,2,4-oxadiazole ring in Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate primarily leverages amidoxime-based cyclization, a cornerstone methodology in oxadiazole chemistry. This approach exploits the reaction between amidoximes and carboxylic acid derivatives, typically proceeding via O-acylamidoxime intermediates that undergo intramolecular cyclodehydration. The Tiemann and Krüger method—using amidoximes and acyl chlorides—remains historically significant but has been refined to address limitations like harsh conditions and moderate yields [1] [2]. Contemporary adaptations employ activated carboxylic acids (e.g., esters, anhydrides) or coupling agents (EDC, DCC, T3P) to enhance efficiency and functional group tolerance [1] . For the target compound, ethyl 2-((4-iodo-1H-pyrazol-1-yl)methyl)-3-(hydroxyimino)propanoate serves as a bifunctional precursor, where the amidoxime moiety attacks the ester carbonyl under basic catalysis to form the oxadiazole core [9].
Tetrabutylammonium fluoride (TBAF) has emerged as a pivotal catalyst for room-temperature cyclization, enabling high-yield oxadiazole formation without thermal degradation of sensitive groups. In anhydrous THF, TBAF promotes the deprotonation of O-acylamidoximes, facilitating rapid cyclization at ambient temperatures (20–25°C) within 1–12 hours. This method is particularly advantageous for integrating thermally labile iodo-pyrazole units, as demonstrated by yields exceeding 90% in model systems [3]. Alternative green cyclization agents include graphene oxide (GO), which acts as a solid acid catalyst and oxidant. GO-mediated reactions in ethanol/water (1:3) at 80°C achieve 73–94% yields via synergistic Brønsted acid catalysis and oxidative dehydrogenation, though higher temperatures may risk iodo-group compromise [6].
Table 1: Comparative Analysis of 1,2,4-Oxadiazole Cyclization Methods
Method | Catalyst/Reagent | Conditions | Yield Range | Functional Group Compatibility |
---|---|---|---|---|
Classical Tiemann | None | Solvent-free, 140°C | 35–50% | Low (sensitive groups degrade) |
TBAF-Catalyzed | TBAF (0.1–1.4 eq) | THF, RT, 1–12 h | 85–98% | High (iodo, esters preserved) |
Graphene Oxide (GO) | GO (20 mg) | EtOH/H₂O, 80°C, 4 h | 73–94% | Moderate (caution with halogens) |
Carboxylic Acid Activation | T3P, EDC, DCC | 80°C, 0.5–6 h | 87–97% | High |
Microwave-assisted cyclizations further optimize this step, reducing reaction times from hours to minutes while improving regioselectivity. For instance, irradiation of O-acylamidoximes at 120°C in DMF achieves near-quantitative conversion within 10 minutes, minimizing by-product formation .
The 4-iodo-1H-pyrazole moiety in Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate serves as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling. Integration typically occurs through alkylation of pyrazole nitrogen with a chloromethyl-oxadiazole precursor, but the iodo-substituent’s orthogonality enables diversification post-assembly. Suzuki-Miyaura coupling is the most extensively utilized method, where aryl/heteroaryl boronic acids react with the iodo-pyrazole unit under Pd(0) catalysis. Optimized conditions employ Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, achieving >85% conversion while leaving the oxadiazole core and ester intact [4] [9].
Sonogashira coupling with terminal alkynes expands access to alkynyl derivatives, critical for pharmaceutical probes. Key challenges include avoiding N-alkylation side reactions and copper-induced homocoupling. This is mitigated through ligand design: XPhos (dicyclohexylphosphine-based ligand) suppresses unwanted pathways, enabling couplings at 50°C with 92% yields [9]. Additionally, direct C-H arylation avoids pre-functionalization; electron-deficient pyrazoles undergo regioselective C-5 arylation using Pd(OAc)₂, PivOH, and Ag₂CO₃ in DMAc at 120°C. However, this method risks ester hydrolysis if reaction times exceed 12 hours [7].
Table 2: Optimization of Palladium-Catalyzed Couplings for Iodo-Pyrazole Functionalization
Coupling Type | Catalyst System | Ligand/Additive | Conditions | Yield | Scope Notes |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | None | Toluene/H₂O (3:1), 80°C, 8 h | 85–92% | Tolerates esters, nitriles |
Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) | XPhos, CuI | DMF, 50°C, 12 h | 90–92% | No homocoupling observed |
Direct C-H Arylation | Pd(OAc)₂ (5 mol%) | PivOH, Ag₂CO₃ | DMAc, 120°C, 12–24 h | 75–80% | Selective for C-5 of pyrazole |
Reaction scalability is confirmed in multi-gram syntheses, where catalyst loading can be reduced to 0.5 mol% without yield erosion. Solvent selection is critical: DMF ensures solubility but may necessitate purification via silica-free chromatography to prevent ester decomposition [4].
Microwave irradiation revolutionizes the synthesis of Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate by accelerating both oxadiazole cyclization and pyrazole alkylation. Cyclodehydration of O-acylamidoximes under microwave conditions (120°C, 150 W) completes in 10–15 minutes versus 6–12 hours conventionally, suppressing decarboxylation and halogen loss [9]. Similarly, N-alkylation of 4-iodopyrazole with ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate achieves 95% conversion in 5 minutes at 100°C under solvent-free conditions, compared to 60% yield after 12 hours in refluxing acetonitrile [6].
Solvent-free approaches leverage mechanochemical milling or neat reactions to enhance atom economy. Ball-milling O-(2-((4-iodo-1H-pyrazol-1-yl)methyl)acetyl) amidoxime with K₂CO₃ at 35 Hz for 20 minutes delivers the oxadiazole in 93% yield, eliminating solvent waste and purification [6]. Graphene oxide (GO) further enhances such protocols: its acidic surface catalyzes cyclizations, while quinone groups facilitate oxidative steps. In one report, GO (10 wt%) in ethanol/water enabled amidoxime-aldehyde condensations at 80°C, forming 3,5-disubstituted oxadiazoles in 94% yield without additional oxidants [6].
Table 3: Energy-Efficient Synthetic Protocols for Key Intermediates
Step | Conventional Method | Microwave/Solvent-Free Protocol | Time Reduction | Yield Improvement |
---|---|---|---|---|
Oxadiazole Cyclization | Toluene, 110°C, 12 h | Neat, MW, 120°C, 10 min | 98% | 50% → 95% |
N-Alkylation | CH₃CN, reflux, 12 h, K₂CO₃ | Solvent-free, 100°C, 5 min | 96% | 60% → 95% |
Amidoxime Formation | EtOH/H₂O, 80°C, 4–24 h | GO-catalyzed, EtOH/H₂O, 80°C, 2 h | 50–85% | 68% → 94% |
Limitations persist for iodo-containing systems: prolonged microwave exposure above 150°C promotes C-I bond cleavage. Thus, temperature control via pulsed irradiation is essential .
The ethyl carboxylate in Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate serves as a linchpin for diversification via nucleophilic substitution. Hydrolysis-condensation sequences generate amides or hydrazides, crucial for bioactive molecule synthesis. Controlled saponification uses LiOH (2 eq) in THF/H₂O (4:1) at 0°C to prevent oxadiazole ring degradation, yielding the carboxylic acid intermediate quantitatively . Subsequent amidation employs coupling agents (HCTU, T3P) with amines in DMF, achieving 80–95% yields. Primary amines react efficiently at 25°C, while sterically hindered analogues require activation with HOAt at 60°C [9].
Reductive amination and ester reduction offer alternative pathways. LiAlH₄ selectively reduces the ester to a hydroxymethyl group (−CH₂OH) at −78°C in THF (88% yield), enabling linker elongation. The resultant alcohol undergoes Mitsunobu reactions with phenols or carboxylic acids to form ethers or esters, though the iodo substituent necessitates palladium-free conditions using DIAD/PPh₃ [7]. For click chemistry applications, the ester is converted to propiolamides by treatment with propiolic acid and DIC/HOBt, providing alkyne handles for copper-catalyzed azide-alkyne cycloadditions (CuAAC) [7].
Transesterification expands access to advanced intermediates. Titanium(IV) isopropoxide catalyzes exchange with higher alcohols (e.g., tert-butanol, benzyl alcohol) at 80°C, facilitating in situ protecting group strategies. This method is superior to acid/base-catalyzed approaches, which risk oxadiazole hydrolysis .
Figure 1: Strategic Post-Functionalization Pathways
Ethyl Ester │ ├─ Hydrolysis → Carboxylic Acid → Amide/Hydrazide (HCTU, T3P) │ ├─ Reduction → Alcohol → Ether/Ester (Mitsunobu) │ ├─ Transesterification → *tert*-Butyl/Benzyl Esters (Ti(OⁱPr)₄) │ └─ Propiolamide Formation → CuAAC Conjugates
Linker engineering between the oxadiazole and pyrazole units further enhances modularity. Bromoacetate alkylation of 4-iodopyrazole followed by nucleophilic substitution with amidoximes constructs variant scaffolds like 3-((4-iodo-1H-pyrazol-1-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, demonstrating the versatility of this platform [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9